molecular formula C18H21N3O5S B3225842 N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 1251557-18-2

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Cat. No. B3225842
M. Wt: 391.4 g/mol
InChI Key: IKGGIKIBSLFNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, also known as MPSP, is a chemical compound that belongs to the class of pyridine derivatives. MPSP has been extensively studied in scientific research due to its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation, pain, and fever.

Biochemical And Physiological Effects

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation, pain, and fever. N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has also been found to have antioxidant properties, which may help protect against oxidative stress.

Advantages And Limitations For Lab Experiments

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. However, there are also some limitations to using N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in lab experiments. It has been found to have low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. One area of research could focus on further understanding the mechanism of action of N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. Another area of research could focus on developing new and more efficient synthesis methods for N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide. Additionally, research could be conducted to explore the potential use of N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide has also been studied for its potential use as a treatment for cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-15-6-4-5-14(11-15)19-17(22)13-20-12-16(7-8-18(20)23)27(24,25)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGGIKIBSLFNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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